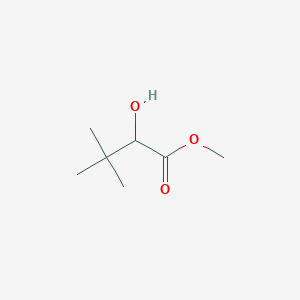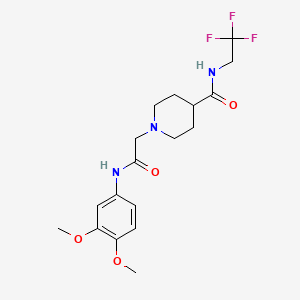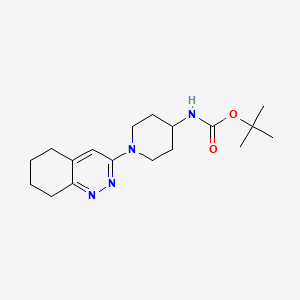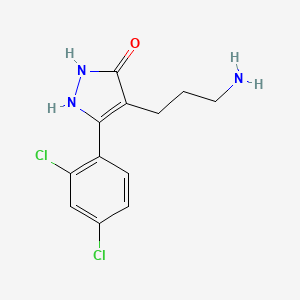
4-(3-aminopropyl)-5-(2,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-aminopropyl)-5-(2,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one, commonly referred to as ADP-pyrazol-3-one, is a synthetic compound which has been used in a variety of scientific research applications. It is a derivative of pyrazolone, which is a heterocyclic compound with a five-membered ring containing three nitrogen atoms. ADP-pyrazol-3-one has been found to possess a range of activities, including antimicrobial, antifungal, and anti-inflammatory. In addition, it has been shown to possess a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Agents
A study on novel pyrazole derivatives, including compounds related to the specified chemical structure, demonstrated potential antimicrobial and anticancer activities. These derivatives have been evaluated for their in vitro antimicrobial and anticancer properties, showing higher anticancer activity than reference drugs in some cases. The findings suggest a promising avenue for the development of new therapeutic agents based on pyrazole chemistry (Hafez et al., 2016).
Corrosion Inhibition
Pyrazole derivatives have been investigated for their corrosion inhibition performance on mild steel in acidic solutions. These studies indicate significant efficiency in protecting against corrosion, which could have implications for industrial applications where steel preservation is critical (Yadav et al., 2016).
Organometallic Chemistry
Research into pyrazole ligands for rhodium(I) complexes suggests potential applications in catalysis and organometallic synthesis. These complexes, which involve modifications of the pyrazole moiety, could be relevant for developing new catalytic processes in synthetic chemistry (Esquius et al., 2000).
Crystallography and Structural Analysis
The synthesis and structural characterization of Schiff bases derived from 4-acylpyrazolone showcase the utility of pyrazole derivatives in crystallography. Understanding the molecular and crystal structure of these compounds can lead to insights into their physical properties and potential applications (Sharma et al., 2014).
Antifungal and Antibacterial Activities
Several studies have synthesized and evaluated pyrazole compounds for their antimicrobial activities, demonstrating that certain derivatives exhibit significant antibacterial and antifungal properties. This research could contribute to the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (Bildirici et al., 2007).
Propiedades
IUPAC Name |
4-(3-aminopropyl)-5-(2,4-dichlorophenyl)-1,2-dihydropyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3O/c13-7-3-4-8(10(14)6-7)11-9(2-1-5-15)12(18)17-16-11/h3-4,6H,1-2,5,15H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFULDQXUZPHFEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(C(=O)NN2)CCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-fluorobenzyl)-8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2827742.png)

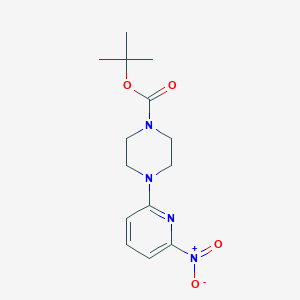
![(3-((4-Chlorophenyl)sulfonyl)pyrrolidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2827748.png)
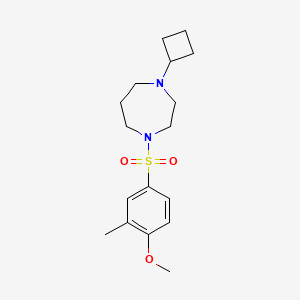
![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2827754.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2827756.png)
![6-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B2827757.png)
